

physical and chemical properties of 5-Ethylthiophene-2-carbaldehyde

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Compound of Interest

Compound Name: 5-Ethylthiophene-2-carbaldehyde

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An In-Depth Technical Guide to **5-Ethylthiophene-2-carbaldehyde**: Properties, Synthesis, and Applications

Introduction

5-Ethylthiophene-2-carbaldehyde is a substituted heterocyclic aldehyde that serves as a pivotal intermediate in organic synthesis. Its unique structure, combining the aromaticity of a thiophene ring with the reactivity of an aldehyde functional group, makes it a valuable building block for a diverse range of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic profile, common synthetic routes, and applications, particularly within the fields of medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to offer not just data, but also field-proven insights into the practical handling and utilization of this versatile compound.

Physicochemical and Molecular Properties

The fundamental physical properties of **5-Ethylthiophene-2-carbaldehyde** dictate its handling, purification, and reaction conditions. These characteristics are summarized in the table below, compiled from various chemical suppliers and databases.^{[1][2][3]} The compound typically appears as a pale yellow to brown solid or liquid, a variance often attributable to purity levels and the presence of minor oxidized impurities.^{[1][4]} Its boiling point of 65 °C at 2 mmHg indicates that vacuum distillation is a highly effective method for purification, allowing for

thermal separation from less volatile starting materials or byproducts without requiring high temperatures that could lead to degradation.[3]

Property	Value	Source(s)
IUPAC Name	5-ethylthiophene-2-carbaldehyde	[2]
Synonyms	5-Ethyl-2-thiophenecarboxaldehyde, 2-Ethyl-5-formylthiophene	[2][4]
CAS Number	36880-33-8	[2][5]
Molecular Formula	C ₇ H ₈ OS	[2]
Molecular Weight	140.20 g/mol	[2]
Appearance	Pale yellow to brown solid/liquid	[1][4]
Melting Point	62.0 - 65.0 °C	[1][3][6]
Boiling Point	225-227 °C @ 760 mmHg; 65 °C @ 2 mmHg	[1][3]
Density	1.12 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.57	
Vapor Pressure	0.077 mmHg @ 25 °C (estimated)	[1][3]
Flash Point	89.44 °C (193.00 °F)	[1]
Solubility	Soluble in alcohol; Water solubility 535 mg/L @ 25 °C (est.)	[1]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of **5-Ethylthiophene-2-carbaldehyde**. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides unambiguous structural confirmation. The aldehyde proton (CHO) is highly deshielded and appears as a characteristic singlet around δ 9.8-9.9 ppm. The two protons on the thiophene ring are doublets in the aromatic region (typically δ 7.0-7.8 ppm), coupling to each other. The ethyl group presents as a quartet (CH_2) around δ 2.9 ppm and a triplet (CH_3) around δ 1.3 ppm, showing standard alkyl coupling.
- ^{13}C NMR: The carbon spectrum is equally informative. The aldehyde carbonyl carbon is the most downfield signal, typically appearing around δ 183 ppm.^[7] The carbons of the thiophene ring resonate in the aromatic region (approx. δ 125-155 ppm), with the carbon attached to the aldehyde being significantly deshielded. The ethyl group carbons appear in the aliphatic region (CH_2 \sim δ 24 ppm, CH_3 \sim δ 16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, typically observed around 1665-1701 cm^{-1} .^[8] Other key absorptions include C-H stretching from the aromatic thiophene ring (above 3000 cm^{-1}) and the aliphatic ethyl group (below 3000 cm^{-1}).^{[9][10]} Vibrations from the C=C bonds within the thiophene ring are also visible in the 1400-1600 cm^{-1} region.^[9]

Mass Spectrometry

In mass spectrometry, **5-Ethylthiophene-2-carbaldehyde** will exhibit a molecular ion peak (M^+) at an m/z ratio corresponding to its molecular weight of approximately 140.20.

Chemical Reactivity and Synthetic Pathways

The reactivity of **5-Ethylthiophene-2-carbaldehyde** is dictated by its two primary functional components: the aldehyde group and the electron-rich thiophene ring.

The aldehyde group is highly electrophilic and serves as the primary site for nucleophilic attack.^[11] This enables a wide array of chemical transformations that are foundational to its role as a synthetic building block:

- Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with active methylene compounds in base-

catalyzed reactions like the Knoevenagel condensation.^{[11][12]} These reactions are crucial for constructing larger, more complex molecular frameworks.

- **Reduction:** The aldehyde can be selectively reduced to a primary alcohol (5-ethylthiophen-2-yl)methanol using mild reducing agents such as sodium borohydride (NaBH_4).
- **Oxidation:** Stronger oxidizing agents will convert the aldehyde to the corresponding carboxylic acid, 5-ethylthiophene-2-carboxylic acid.
- **Wittig Reaction:** Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, providing a powerful tool for C-C bond formation.

The thiophene ring is an aromatic system that can undergo electrophilic aromatic substitution. The aldehyde group is deactivating, directing incoming electrophiles primarily to the C4 position.

Caption: Key reaction pathways of **5-Ethylthiophene-2-carbaldehyde**.

Experimental Protocols: Synthesis and Purification

Synthesis via Vilsmeier-Haack Reaction

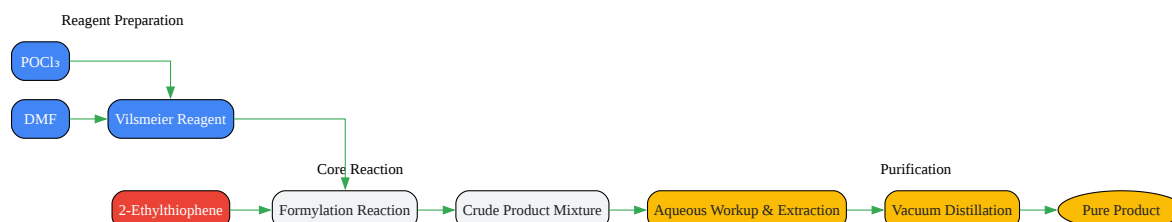
A prevalent and efficient method for the synthesis of **5-Ethylthiophene-2-carbaldehyde** is the Vilsmeier-Haack formylation of 2-ethylthiophene.^[12] This reaction introduces a formyl group onto an electron-rich aromatic ring.

Protocol:

- **Vilsmeier Reagent Formation:** In a multi-necked flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl_3) is added dropwise while maintaining a low temperature (typically below 10 °C) to form the Vilsmeier reagent.^[13]
- **Formylation:** 2-Ethylthiophene is then added dropwise to the freshly prepared Vilsmeier reagent.^[13]
- **Reaction Progression:** The reaction mixture is stirred, often with a gradual increase in temperature (e.g., to 60 °C), to drive the reaction to completion.^[13] Progress can be

monitored by Thin Layer Chromatography (TLC).

- **Workup and Extraction:** Upon completion, the reaction mixture is carefully poured into iced water to quench the reaction and hydrolyze the intermediate iminium salt. The aqueous solution is then extracted multiple times with an organic solvent like chloroform or ethyl acetate.[13]
- **Washing:** The combined organic layers are washed with water and/or a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.
- **Purification:** The organic layer is dried over an anhydrous salt (e.g., CaCl_2 or MgSO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure **5-Ethylthiophene-2-carbaldehyde**. [13]



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Caption: Vilsmeier-Haack synthesis workflow for **5-Ethylthiophene-2-carbaldehyde**.

Safety, Handling, and Storage

From a safety perspective, **5-Ethylthiophene-2-carbaldehyde** is classified as harmful if swallowed.[2] It can also cause skin and eye irritation.[14][15] Therefore, appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory during handling.[14] All manipulations should be performed in a well-ventilated fume hood.

Storage: The compound is sensitive to air and light.[3][15] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place, such as a refrigerator.[14]

Applications in Drug Development and Research

5-Ethylthiophene-2-carbaldehyde is not typically an active pharmaceutical ingredient itself but is a crucial precursor for synthesizing more complex molecules with potential therapeutic value. Its derivatives have been explored in various contexts. For instance, it has been used in the preparation of quinazolinone derivatives, a class of compounds known for a wide range of biological activities. Thiophene-based compounds, in general, are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for phenyl groups, often improving metabolic stability or modifying biological activity.

Conclusion

5-Ethylthiophene-2-carbaldehyde is a cornerstone chemical intermediate with well-defined physical, chemical, and spectroscopic properties. Its dual reactivity, centered on the aldehyde function and the thiophene ring, provides chemists with a versatile platform for molecular construction. A thorough understanding of its characteristics, from its boiling point facilitating purification to the nuances of its NMR spectrum for identification, is essential for its effective use in research and development. Proper handling and storage procedures are critical to ensure both user safety and the integrity of the compound. Its continued application in the synthesis of novel compounds underscores its importance in the pursuit of new pharmaceuticals and advanced materials.

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